

# Spectroscopic Data of **tert-Butyl azepan-3-ylcarbamate**: A Technical Guide

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## **Compound of Interest**

Compound Name: *tert-Butyl azepan-3-ylcarbamate*

Cat. No.: B153504

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **tert-butyl azepan-3-ylcarbamate**. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR) data, anticipated Infrared (IR) absorption bands, and expected Mass Spectrometry (MS) fragmentation patterns. The information herein serves as a valuable resource for the identification and characterization of **tert-butyl azepan-3-ylcarbamate** in a research and development setting.

## Chemical Structure and Properties

- IUPAC Name: *tert-butyl N-(azepan-3-yl)carbamate* [1]
- Molecular Formula: C<sub>11</sub>H<sub>22</sub>N<sub>2</sub>O<sub>2</sub> [1]
- Molecular Weight: 214.30 g/mol [1]
- Monoisotopic Mass: 214.168127949 Da [1]
- CAS Number: 454451-26-4 [1]

## Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **tert-butyl azepan-3-ylcarbamate**. This data is based on computational predictions and an analysis of the characteristic spectral features of its constituent functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~3.80	Broad m	1H	CH-NHBoc
~3.00 - 2.80	m	2H	$\text{CH}_2\text{-NH}$ (ring)
~2.70 - 2.50	m	2H	$\text{CH}_2\text{-NH}$ (ring)
~1.90 - 1.50	m	6H	Ring $\text{CH}_2$
1.45	s	9H	$\text{C}(\text{CH}_3)_3$
(variable)	Broad s	1H	NH (amine)
(variable)	Broad s	1H	NH (carbamate)

Predicted  $^{13}\text{C}$  NMR Data (Solvent:  $\text{CDCl}_3$ , 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~156.0	C=O (carbamate)
~79.5	C(CH <sub>3</sub> ) <sub>3</sub>
~53.0	CH-NHBoc
~48.0	CH <sub>2</sub> -NH (ring)
~46.0	CH <sub>2</sub> -NH (ring)
~37.0	Ring CH <sub>2</sub>
~30.0	Ring CH <sub>2</sub>
28.4	C(CH <sub>3</sub> ) <sub>3</sub>
~27.0	Ring CH <sub>2</sub>

## Infrared (IR) Spectroscopy

The IR spectrum of **tert-butyl azepan-3-ylcarbamate** is expected to show characteristic absorption bands for its carbamate and secondary amine functional groups.

### Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350	Medium	N-H stretch (amine & amide)
2975 - 2850	Strong	C-H stretch (aliphatic)
~1685	Strong	C=O stretch (carbamate)
~1520	Medium	N-H bend (amide II)
~1250, ~1170	Strong	C-O stretch (carbamate)

## Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

## Expected Mass Spectrometry Data

m/z	Interpretation
214.17	$[M]^+$ , Molecular ion
158.13	$[M - C_4H_8]^+$ , Loss of isobutylene
115.10	$[M - Boc]^+$ , Loss of the tert-butoxycarbonyl group
100.09	$[M - C_5H_9NO_2]^+$ , Fragmentation of the azepane ring
57.07	$[C_4H_9]^+$ , tert-butyl cation

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ). Transfer the solution to an NMR tube.
- $^1H$  NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Typical parameters include a  $30^\circ$  pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans may range from 8 to 64.
- $^{13}C$  NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled experiment is standard. Typical parameters include a  $30-45^\circ$  pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of  $^{13}C$ .

## Infrared (IR) Spectroscopy

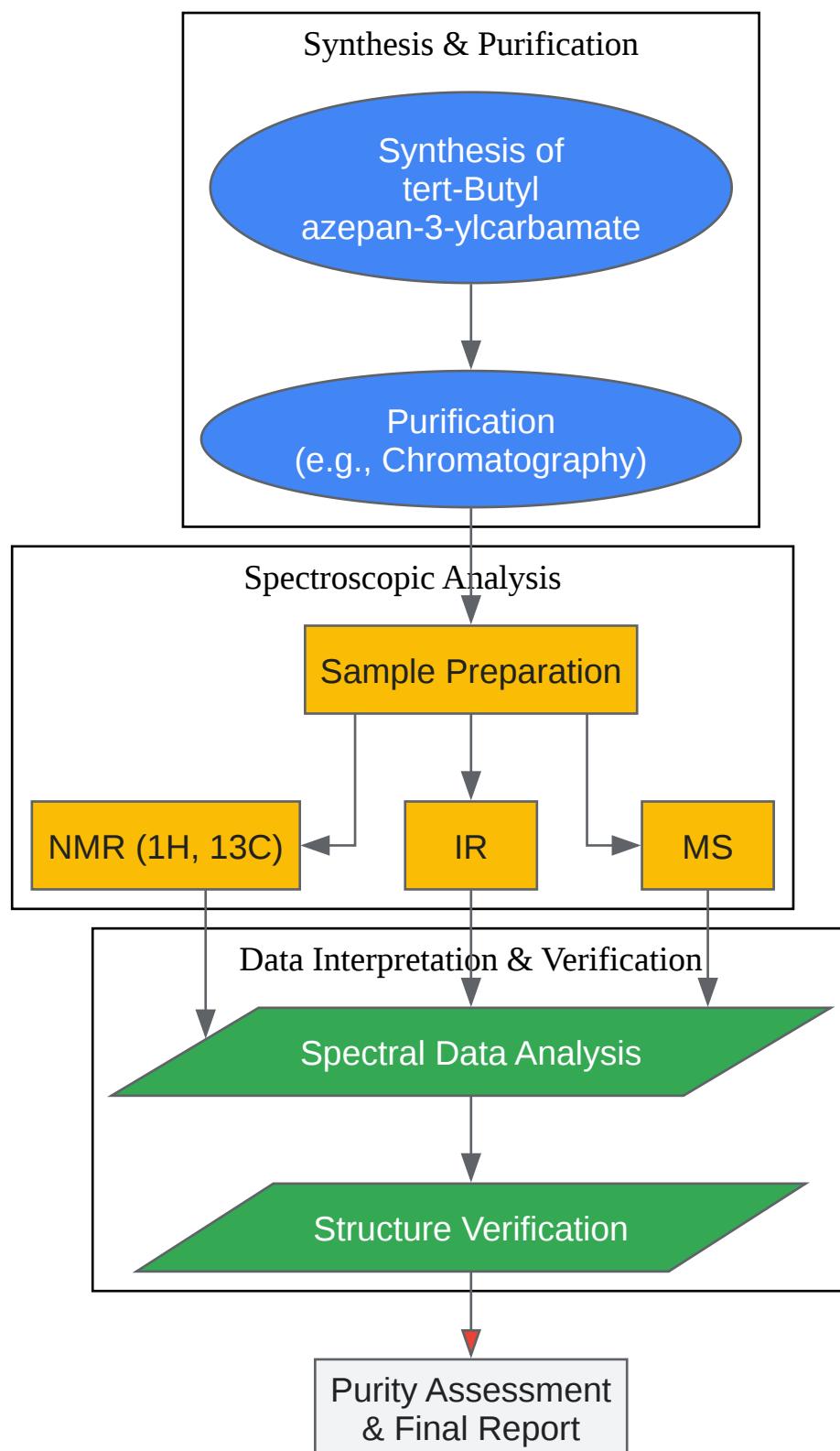
- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
- Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10  $\mu\text{g}/\text{mL}$  in the same solvent. If precipitation occurs, the sample must be filtered.[2]
- Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and suitable method for this type of molecule.
- Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ . The mass analyzer should be set to scan a range that includes the expected molecular weight. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to observe fragment ions.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **tert-butyl azepan-3-ylcarbamate**.



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Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

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## References

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